molecular formula C20H24N2O B4833999 1-phenyl-4-(4-propylbenzoyl)piperazine

1-phenyl-4-(4-propylbenzoyl)piperazine

Cat. No. B4833999
M. Wt: 308.4 g/mol
InChI Key: FBNCLYLMQAFGQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-4-(4-propylbenzoyl)piperazine, also known as PPOP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology.

Mechanism of Action

The mechanism of action of 1-phenyl-4-(4-propylbenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of various molecular targets in the body. In neurology, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to increase the expression of antioxidant enzymes and decrease the levels of pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation in the brain. In psychiatry, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are implicated in the regulation of mood and anxiety. In oncology, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to have various biochemical and physiological effects in the body. In neurology, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, and decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In psychiatry, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are implicated in the regulation of mood and anxiety. In oncology, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, such as cyclin-dependent kinases and phosphatidylinositol 3-kinase.

Advantages and Limitations for Lab Experiments

1-phenyl-4-(4-propylbenzoyl)piperazine has several advantages for lab experiments, such as its high purity and stability, which allow for accurate and reproducible results. 1-phenyl-4-(4-propylbenzoyl)piperazine is also relatively easy to synthesize and purify, which makes it a cost-effective compound for research purposes. However, 1-phenyl-4-(4-propylbenzoyl)piperazine has some limitations for lab experiments, such as its low solubility in water, which can limit its use in certain assays. 1-phenyl-4-(4-propylbenzoyl)piperazine is also a relatively new compound, and its biological effects and mechanisms of action are not fully understood, which can limit its use in certain research areas.

Future Directions

There are several future directions for the research on 1-phenyl-4-(4-propylbenzoyl)piperazine. In neurology, further studies are needed to elucidate the mechanisms of action of 1-phenyl-4-(4-propylbenzoyl)piperazine in reducing oxidative stress and inflammation in the brain, and to investigate its potential as a neuroprotective agent in various neurodegenerative diseases. In psychiatry, further studies are needed to investigate the effects of 1-phenyl-4-(4-propylbenzoyl)piperazine on other neurotransmitter systems, such as the gamma-aminobutyric acid (GABA) system, and to investigate its potential as a treatment for other psychiatric disorders such as schizophrenia. In oncology, further studies are needed to investigate the efficacy of 1-phenyl-4-(4-propylbenzoyl)piperazine in various cancer models, and to investigate its potential as a combination therapy with other anticancer agents. Overall, the research on 1-phenyl-4-(4-propylbenzoyl)piperazine has the potential to lead to the development of novel therapeutic agents for various diseases.

Scientific Research Applications

1-phenyl-4-(4-propylbenzoyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. In neurology, 1-phenyl-4-(4-propylbenzoyl)piperazine has been shown to have neuroprotective effects against oxidative stress and inflammation, which are implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In psychiatry, 1-phenyl-4-(4-propylbenzoyl)piperazine has been investigated for its potential as an antidepressant and anxiolytic agent, as it has been shown to modulate the levels of neurotransmitters such as serotonin and dopamine in the brain. In oncology, 1-phenyl-4-(4-propylbenzoyl)piperazine has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth and proliferation of cancer cells.

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-2-6-17-9-11-18(12-10-17)20(23)22-15-13-21(14-16-22)19-7-4-3-5-8-19/h3-5,7-12H,2,6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNCLYLMQAFGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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